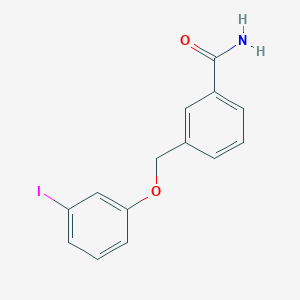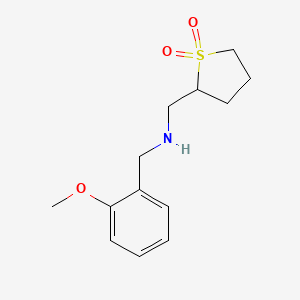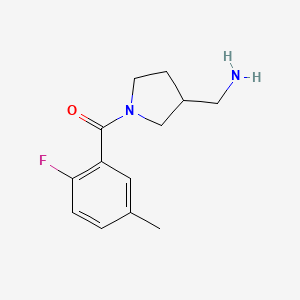
3-((3-Iodophenoxy)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is a benzamide derivative where the benzamide moiety is substituted with a 3-iodophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Iodophenoxy)methyl)benzamide typically involves the reaction of 3-iodophenol with benzyl chloride to form 3-iodophenylmethyl chloride. This intermediate is then reacted with benzamide under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve direct condensation of benzoic acids and amines. This process can be enhanced using catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields .
化学反応の分析
Types of Reactions
3-((3-Iodophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
3-((3-Iodophenoxy)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
作用機序
The mechanism of action of 3-((3-Iodophenoxy)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include proteins involved in signal transduction or metabolic processes .
類似化合物との比較
Similar Compounds
3-((2-Iodophenoxy)methyl)benzamide: Similar in structure but with the iodine atom in the ortho position.
3-((4-Iodophenoxy)methyl)benzamide: Similar in structure but with the iodine atom in the para position.
Uniqueness
3-((3-Iodophenoxy)methyl)benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
特性
分子式 |
C14H12INO2 |
|---|---|
分子量 |
353.15 g/mol |
IUPAC名 |
3-[(3-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChIキー |
LAVKMEYFLDIVTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)COC2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)


![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)







